Medicinal Chemistry: Considering the prevalence of pyrazole scaffolds in pharmaceuticals [, , ], N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide could be explored for its potential therapeutic activities. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of its analogs, could identify derivatives with improved potency and selectivity for specific targets. These targets could include kinases involved in cancer signaling pathways [, , ], enzymes involved in inflammatory responses [], or receptors implicated in neurological disorders [, ].
Materials Science: The presence of nitrogen atoms in the pyrazole and amide groups suggests its potential as a ligand in coordination chemistry [, ]. N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide could be used to synthesize metal-organic frameworks (MOFs) [, ], which are porous materials with applications in gas storage, separation, and catalysis.
Agrochemicals: Given the herbicidal and insecticidal activities demonstrated by some pyrazole derivatives [], N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide could be investigated for its potential as a lead compound in the development of new agrochemicals.
Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90). [, ] It exhibits selectivity for HSP90α and HSP90β isoforms within the HSP90 family. [, ] Studies demonstrate oral bioavailability in mice and potent antitumor effects in an NCI-H1975 xenograft mouse model, without significant body weight loss. [, ] X-ray crystallography confirms a unique binding mode at the N-terminal ATP binding site of HSP90. [, ]
Compound Description: This compound acts as an inhibitor of the NLRP3 inflammasome, demonstrating efficacy in various cellular and mouse models of inflammation. [] Its pharmacological profile reveals potency and selectivity in targeting NLRP3. [] Preclinical studies using this compound have established dose-response relationships in inflammatory models. [] Notably, it effectively reduced inflammatory biomarkers in a mouse model of cryopyrin-associated periodic syndrome (CAPS), confirming in vivo target engagement. []
Compound Description: Volitinib functions as a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met). [] Developed through structure-activity relationship studies, it exhibits favorable pharmacokinetic properties in mice. [] In vivo studies using human glioma xenograft models in mice demonstrated promising antitumor activity. []
Compound Description: PF-06747775 is a potent and irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants, including the T790M gatekeeper mutation. [] Designed through structure-based drug design, it demonstrates high affinity for the T790M-containing double mutant EGFRs. [] This compound exhibits minimal intrinsic chemical reactivity, reduced proteome reactivity, and minimal activity against wild-type EGFR. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, developed to overcome resistance to first-generation EGFR tyrosine kinase inhibitors. [] It exhibits high selectivity for the double mutants (L858R/T790M, Del/T790M) over wild-type EGFR, minimizing adverse events associated with wild-type inhibition. [] Notably, PF-06459988 displays minimal intrinsic chemical reactivity, contributing to its selectivity profile. []
Compound Description: This compound was synthesized and evaluated for its inhibitory activity against kinases with a cysteine residue in the hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2. [] Its structure was confirmed using NMR spectroscopy, high-resolution mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction. []
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases ERK1/2, a critical node in the RAS/RAF/MEK/ERK signaling cascade. [] Designed for enhanced efficacy and reduced resistance potential, it selectively targets ERK kinase activity, offering a potential advantage over single-target therapies. []
Compound Description: MK-8033 is a specific dual inhibitor of c-Met and Ron kinases, under investigation for cancer treatment. [] This compound exhibits preferential binding to the activated conformation of c-Met kinase. [] Notably, MK-8033 demonstrates full inhibition of tumor growth in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. [] Its design aimed to reduce time-dependent inhibition of CYP3A4, a key drug-metabolizing enzyme. []
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist, exhibiting potent antiplatelet and vascular smooth muscle activity. [, ] This orally bioavailable compound inhibits serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM. [, ] Notably, it demonstrates negligible binding affinity for the closely related 5-HT2B and 5-HT2C receptors, contributing to its selectivity profile. [, ]
Compound Description: Acrizanib is a potent and selective small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), specifically designed for topical ocular delivery to treat neovascular age-related macular degeneration. [] It exhibits potent efficacy in rodent choroidal neovascularization models and possesses favorable pharmacokinetic properties for topical ocular administration, including limited systemic exposure and acceptable ocular pharmacokinetic profiles. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity associated with this class of anticancer agents. [] It exhibits a 24-fold selectivity for Akt1 over Akt2, potentially reducing keratinocyte apoptosis implicated in Akt inhibitor-induced rash. [] Hu7691 demonstrates low activity in inducing HaCaT apoptosis (a human keratinocyte cell line) while maintaining potent anticancer activity against various cancer cell lines. []
Compound Description: This series of compounds displayed submicromolar antiproliferative activity against MIA PaCa-2 cells and exhibited good metabolic stability. [] These compounds demonstrated the ability to reduce mTORC1 activity and enhance autophagy at basal levels. [] Additionally, they disrupted autophagic flux by interfering with mTORC1 reactivation and LC3-II clearance under starvation/refeed conditions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.